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molecular formula C9H13NO B189446 4-tert-Butylpyridine 1-oxide CAS No. 23569-17-7

4-tert-Butylpyridine 1-oxide

Cat. No. B189446
M. Wt: 151.21 g/mol
InChI Key: CMFQXPIZAKBRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763437

Procedure details

To stirred dimethyl sulfate (6.70 g) was added slowly 4-tert-butyl-1-oxypyridine (8.0 g) at ca. 10° C. in an ice-water bath and the mixture was stirred for 3 hours at 80° C. After cooling to room temperature, to the mixture was added a mixture of ethanol and water (1:1, 60 ml) under stirring. To the mixture was added dropwise an aqueous solution of potassium cyanate (6.9 g in 20 ml of water) below 10° C. and stirring for 1 hour under the same condition, and then overnight at room temperature. To the resultant mixture was added 150 ml of water and the resultant mixture was extracted with CHCl3. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. A crude compound was purified by column chromatography on silica gel with a mixture of ethyl acetate and n-hexane to give 4-tert-butyl-2-cyanopyridine (4.6 g) as a yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(OC)(OC)(=O)=O.[CH3:8][C:9]([C:12]1[CH:17]=[CH:16][N+:15]([O-])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].C(O)C.[O-][C:23]#[N:24].[K+]>O>[C:9]([C:12]1[CH:17]=[CH:16][N:15]=[C:14]([C:23]#[N:24])[CH:13]=1)([CH3:11])([CH3:10])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
CC(C)(C)C1=CC=[N+](C=C1)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Four
Name
potassium cyanate
Quantity
20 mL
Type
reactant
Smiles
[O-]C#N.[K+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature, to the mixture
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
stirring for 1 hour under the same condition
Duration
1 h
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A crude compound was purified by column chromatography on silica gel with a mixture of ethyl acetate and n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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